A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 4-oxo-4-(3-thienyl)butyrate
A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 4-oxo-4-(3-thienyl)butyrate
Introduction
Ethyl 4-oxo-4-(3-thienyl)butyrate is a keto-ester of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its unique structure, incorporating a flexible butyrate chain, an ester functional group, and a thienyl moiety, presents a rich landscape for spectroscopic analysis. This technical guide provides an in-depth exploration of the spectroscopic signature of Ethyl 4-oxo-4-(3-thienyl)butyrate, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization. Understanding the nuances of its ¹H NMR, ¹³C NMR, IR, and Mass spectra is paramount for confirming its identity, assessing its purity, and predicting its reactivity in subsequent chemical transformations.
This guide is structured to provide not just the raw data, but also the underlying principles and rationale behind the spectral interpretations. By understanding the "why" behind the data, researchers can more confidently apply these techniques to their own synthesized or acquired samples of this important chemical intermediate.
Molecular Structure and Key Functional Groups
A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. Ethyl 4-oxo-4-(3-thienyl)butyrate possesses several key features that will give rise to characteristic signals in different spectroscopic experiments.
Figure 1: Molecular structure of Ethyl 4-oxo-4-(3-thienyl)butyrate with proton labeling.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the connectivity of a molecule. For Ethyl 4-oxo-4-(3-thienyl)butyrate, the ¹H NMR spectrum will provide distinct signals for each of the non-equivalent protons.
Experimental Protocol: ¹H NMR Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-oxo-4-(3-thienyl)butyrate in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.[1]
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion and simplify interpretation.[1]
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Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically sufficient.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Expected ¹H NMR Spectral Data
The following table outlines the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in Ethyl 4-oxo-4-(3-thienyl)butyrate. These are predicted values based on the analysis of similar structures and established principles of NMR spectroscopy.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a (CH₃) | ~1.25 | triplet | ~7.1 | 3H |
| b (OCH₂) | ~4.15 | quartet | ~7.1 | 2H |
| c (CH₂) | ~2.80 | triplet | ~6.5 | 2H |
| d (CH₂) | ~3.20 | triplet | ~6.5 | 2H |
| e, f, g (Thienyl) | ~7.30 - 8.20 | multiplets | - | 3H |
Interpretation and Rationale
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Ethyl Group (a, b): The ethyl ester will present as a classic triplet-quartet pattern. The upfield triplet (a) is due to the methyl protons being split by the adjacent methylene protons. The downfield quartet (b) arises from the methylene protons being split by the three methyl protons. The downfield shift of the quartet is due to the deshielding effect of the adjacent oxygen atom.
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Butyrate Chain (c, d): The two methylene groups of the butyrate chain will appear as triplets, assuming first-order coupling. The methylene group adjacent to the ester carbonyl (c) will be slightly more upfield than the methylene group adjacent to the ketone carbonyl (d), which experiences a stronger deshielding effect.
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Thienyl Ring (e, f, g): The three protons on the 3-substituted thiophene ring will appear in the aromatic region of the spectrum. Their exact chemical shifts and multiplicities will depend on the coupling between them, which can be complex. Typically, they will appear as a set of multiplets.
Figure 2: Predicted ¹H NMR correlation diagram for Ethyl 4-oxo-4-(3-thienyl)butyrate.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR Acquisition
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Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[2]
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Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.
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Data Acquisition: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.
Expected ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| CH₃ | ~14 |
| OCH₂ | ~61 |
| CH₂ (next to ester) | ~28 |
| CH₂ (next to ketone) | ~34 |
| C (Thienyl) | ~125 - 145 |
| C=O (ester) | ~173 |
| C=O (ketone) | ~195 |
Interpretation and Rationale
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Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen. The ketone carbonyl is typically more downfield than the ester carbonyl.
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Thienyl Carbons: The carbons of the thiophene ring will appear in the aromatic region.
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Aliphatic Carbons: The sp³ hybridized carbons of the ethyl and butyrate chains will be found in the upfield region of the spectrum. The carbon attached to the oxygen (OCH₂) will be the most downfield of this group.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Acquisition
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[3]
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| C-H (sp³) | 2850-3000 | Medium-Strong |
| C=O (ester) | ~1735 | Strong |
| C=O (ketone) | ~1680 | Strong |
| C-O (ester) | 1000-1300 | Strong |
| C=C (thienyl) | ~1600 | Medium |
Interpretation and Rationale
The most prominent features in the IR spectrum of Ethyl 4-oxo-4-(3-thienyl)butyrate will be the two strong carbonyl stretching vibrations. The ester carbonyl will appear at a higher frequency than the ketone carbonyl. The presence of both of these bands is a strong indicator of the compound's structure. The C-H stretching of the aliphatic chains and the characteristic absorptions of the thiophene ring provide further confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: MS Acquisition
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Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.
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Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Expected Mass Spectral Data
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Molecular Ion (M⁺): The molecular weight of Ethyl 4-oxo-4-(3-thienyl)butyrate (C₁₀H₁₂O₃S) is 212.27 g/mol .[4] Therefore, a prominent peak at m/z = 212 should be observed, corresponding to the molecular ion.
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Key Fragmentation Patterns: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) from the ester, or cleavage at the alpha position to the carbonyl groups. The thienyl group would also give rise to characteristic fragments.
Figure 3: Predicted major fragmentation pathways in the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of Ethyl 4-oxo-4-(3-thienyl)butyrate, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. The expected spectral data and interpretations provided in this guide serve as a valuable resource for researchers working with this compound. By correlating the data from these orthogonal techniques, scientists can have a high degree of confidence in the identity and quality of their material, which is a critical prerequisite for its successful application in drug discovery and development.
References
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem. Retrieved from [Link]
-
mzCloud. (2016). Ethyl 4,4,4-trifluoro-3-oxo-2-(1-fur-2-yl-1-thioureidomethyl)butyrate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). Retrieved from [Link]
- Saeed, S., Bhatti, M. H., Tahir, M. K., & Jones, P. G. (2008). Ethyl 4-(3-butyrylthioureido)benzoate.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033889). Retrieved from [Link]
- Juan, C. Y., Hsieh, M. J., Lin, C. L., Chuang, Y. C., Hsieh, C. W., & Chen, W. L. (2020). Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. Molecules, 25(18), 4199.
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl butyrate. Retrieved from [Link]
- Laza, J., Giner, S., & Cetó, X. (2021). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 13(9), 1646–1656.
-
National Center for Biotechnology Information. (n.d.). Ethyl butyrate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. PubChem. Retrieved from [Link]
- Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1105, 235-244.

